6-amino-3,5-dimethylquinazolin-4(3H)-one
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Overview
Description
6-amino-3,5-dimethylquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3,5-dimethylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-dimethylanthranilic acid with formamide under acidic conditions to form the quinazolinone core. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-amino-3,5-dimethylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroquinazolinones, while reduction may produce aminoquinazolinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-amino-3,5-dimethylquinazolin-4(3H)-one would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
6-aminoquinazolin-4(3H)-one: Lacks the methyl groups, which may affect its biological activity and chemical reactivity.
3,5-dimethylquinazolin-4(3H)-one: Lacks the amino group, which may alter its interaction with biological targets.
6-chloro-3,5-dimethylquinazolin-4(3H)-one: The chloro group may provide different reactivity and biological properties.
Uniqueness
6-amino-3,5-dimethylquinazolin-4(3H)-one is unique due to the presence of both amino and methyl groups, which can influence its chemical reactivity and biological activity. These functional groups may enhance its potential as a therapeutic agent or chemical intermediate.
Properties
Molecular Formula |
C10H11N3O |
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Molecular Weight |
189.21 g/mol |
IUPAC Name |
6-amino-3,5-dimethylquinazolin-4-one |
InChI |
InChI=1S/C10H11N3O/c1-6-7(11)3-4-8-9(6)10(14)13(2)5-12-8/h3-5H,11H2,1-2H3 |
InChI Key |
CMRLGPLRGNKQGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C(=O)N(C=N2)C)N |
Origin of Product |
United States |
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